![molecular formula C19H17F4N5O B2872850 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034538-41-3](/img/structure/B2872850.png)

4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry .

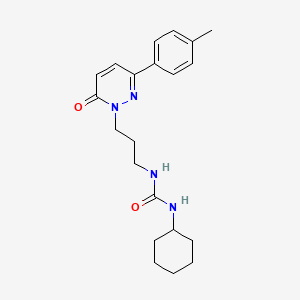

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple rings and functional groups. It contains a pyrrole ring, a triazolo ring, and a phenyl ring, among others .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

- Studies on related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, have highlighted potential cardiovascular benefits. These compounds demonstrated promising coronary vasodilating and antihypertensive activities, indicating a potential pathway for developing new cardiovascular drugs (Sato et al., 1980).

Antimicrobial and Antitumor Activities

- Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments. Some derivatives also exhibited antimicrobial activity, suggesting a potential for the development of new antimicrobial and anticancer agents (Riyadh, 2011).

Tubulin Polymerization and Anticancer Mechanism

- Research into compounds such as [1,2,4]triazolo[1,5-a]pyrimidines has revealed a unique mechanism of tubulin inhibition, where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel approach to overcoming multidrug resistance in cancer treatment (Zhang et al., 2007).

Fluorinated Compounds in Drug Discovery

- The introduction of fluorine atoms into pharmaceutical compounds has been shown to significantly affect their biological activity, stability, and membrane permeability. The synthesis and characterization of tri- and tetrafluoropropionamides derived from chiral secondary amines, for instance, underline the importance of fluorination in the development of new pharmacologically active compounds (Bilska-Markowska et al., 2014).

Supramolecular Chemistry

- The development of novel pyrimidine derivatives has facilitated the creation of hydrogen-bonded supramolecular assemblies, showcasing the utility of such compounds in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Wirkmechanismus

Target of Action

The compound primarily targets the c-Met kinase and Dipeptidyl Peptidase IV (DPP-IV) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . DPP-IV is an enzyme that degrades incretin hormones, which are involved in insulin secretion .

Mode of Action

The compound acts as an inhibitor of its targets. It binds to the active sites of c-Met kinase and DPP-IV, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

By inhibiting c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway , which is often overactive in various types of cancer . The inhibition of DPP-IV leads to increased levels of incretin hormones, enhancing the secretion of insulin and thereby regulating blood glucose levels .

Pharmacokinetics

The compound exhibits good oral bioavailability in preclinical species . This suggests that it is well-absorbed in the gastrointestinal tract and can reach therapeutic concentrations in the body when administered orally

Result of Action

The inhibition of c-Met kinase by the compound can lead to anti-tumor activity . It has shown excellent activity against A549, MCF-7, and HeLa cancer cell lines . The inhibition of DPP-IV results in improved regulation of blood glucose levels, which can be beneficial in the treatment of type 2 diabetes .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N5O/c20-14-4-1-11(2-5-14)12-7-15(24-8-12)18(29)25-9-17-27-26-16-6-3-13(10-28(16)17)19(21,22)23/h1-2,4-5,7-8,13,24H,3,6,9-10H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNBOIZQGOXDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)

![methyl 3-{4-[butyl(methyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate](/img/structure/B2872778.png)

![5-(Cyclobutylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2872779.png)

![4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2872780.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)